(E)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(p-tolyl)ethenesulfonamide
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Overview
Description
(E)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(p-tolyl)ethenesulfonamide is a complex organic compound that features a combination of aromatic rings and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(p-tolyl)ethenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridine Ring: Starting with a thiophene derivative, the pyridine ring can be constructed through a series of cyclization reactions.
Introduction of the Ethenesulfonamide Group: The ethenesulfonamide group can be introduced via a sulfonation reaction followed by a coupling reaction with an appropriate ethenyl derivative.
Final Coupling: The final step involves coupling the pyridine-thiophene intermediate with the ethenesulfonamide derivative under specific conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ethenesulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under controlled conditions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
(E)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(p-tolyl)ethenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s aromatic and sulfonamide groups make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of (E)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(p-tolyl)ethenesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological targets, while the aromatic rings can participate in π-π interactions, enhancing binding affinity.
Comparison with Similar Compounds
Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole share the sulfonamide group but differ in their aromatic substituents.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and 2-aminothiophene have similar thiophene rings but lack the pyridine and ethenesulfonamide groups.
Uniqueness: (E)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(p-tolyl)ethenesulfonamide is unique due to its combination of a thiophene ring, a pyridine ring, and an ethenesulfonamide group
Biological Activity
(E)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(p-tolyl)ethenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and biochemistry. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy against various cell lines, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. It is believed to interact with tyrosine kinases , which play a crucial role in signal transduction pathways that regulate cell growth and differentiation. By inhibiting these kinases, the compound may effectively reduce tumor growth and induce apoptosis in cancer cells.
In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. The following table summarizes the cytotoxic effects observed:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HCT116 | 5.4 | Inhibition of HDAC1/2 |
HeLa | 7.8 | Induction of apoptosis |
MCF-7 | 6.5 | Cell cycle arrest |
A549 | 4.9 | Inhibition of tyrosine kinase activity |
These results suggest that the compound exhibits significant anti-cancer properties, with varying degrees of potency across different cell lines.
In Vivo Studies
In vivo studies using xenograft models have further validated the anti-tumor effects of this compound. For instance, administration of this compound in mice bearing HCT116 tumors resulted in a notable reduction in tumor volume over a treatment period of 16 days:
Dosage (mg/kg) | Tumor Volume Reduction (%) |
---|---|
45 | 60 |
80 | 47 |
These findings indicate that the compound may be effective in reducing tumor mass without significant toxicity, as evidenced by the absence of weight loss in treated mice.
Case Studies
- Study on HDAC Inhibition : A study published in Bioorganic & Medicinal Chemistry explored the synthesis and biological evaluation of thiophene-substituted compounds as histone deacetylase (HDAC) inhibitors. Among these, this compound demonstrated promising HDAC inhibition, leading to reduced proliferation of cancer cells .
- Combination Therapy : Another investigation assessed the potential of combining this compound with existing chemotherapeutics. The results indicated that co-treatment enhanced anti-cancer efficacy compared to monotherapy, suggesting a synergistic effect .
- Mechanistic Studies : Research focused on elucidating the precise mechanisms revealed that the compound effectively disrupts signaling pathways associated with cell survival and proliferation, particularly through modulation of key kinases involved in oncogenic signaling .
Properties
IUPAC Name |
(E)-2-(4-methylphenyl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c1-15-6-8-16(9-7-15)10-13-25(22,23)21-14-17-4-2-11-20-19(17)18-5-3-12-24-18/h2-13,21H,14H2,1H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVELDJBODKNGNS-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.